Technical Whitepaper: Structural Profiling and Application Workflows for 1-[2-(2-Bromoethoxy)ethoxy]butane (CAS 593-19-1)
Technical Whitepaper: Structural Profiling and Application Workflows for 1-[2-(2-Bromoethoxy)ethoxy]butane (CAS 593-19-1)
Executive Summary & Structural Anatomy
In modern drug development and advanced organic synthesis, the precise modulation of a molecule's physicochemical properties is paramount. 1-[2-(2-Bromoethoxy)ethoxy]butane (CAS 593-19-1), commonly referred to as diethylene glycol monobutyl ether bromide or Bromo-PEG2-butyl, serves as a highly versatile, bifunctional building block.
Structurally, this reagent is characterized by three distinct domains:
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Lipophilic Cap (Butyl Chain): Modulates the overall partition coefficient (LogP) of the target molecule, enhancing membrane permeability.
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Hydrophilic Spacer (PEG2 Core): The diethylene glycol moiety introduces flexibility and hydrogen-bond acceptors, mitigating the extreme hydrophobicity of the alkyl chain and preventing aggregation.
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Electrophilic Warhead (Primary Bromide): A highly reactive leaving group primed for bimolecular nucleophilic substitution (SN2).
This unique structural triad makes CAS 593-19-1 an indispensable reagent for synthesizing proteolysis-targeting chimeras (PROTACs) , tuning the pharmacokinetics of small-molecule APIs, and executing targeted surface modifications.
Quantitative Physicochemical Profiling
Understanding the physical parameters of CAS 593-19-1 is critical for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability.
| Property | Value / Description | Experimental Implication |
| Chemical Formula | C8H17BrO2 | Stoichiometric calculations require precision due to the heavy bromine atom. |
| Molecular Weight | 225.12 g/mol | Standardized mass for equivalent calculations. |
| Appearance | Colorless to pale yellow liquid | Color shifts (to deep yellow/brown) indicate free bromine release or degradation. |
| Estimated Density | ~1.18 g/cm³ | Denser than water; will form the bottom layer in aqueous biphasic extractions (e.g., H2O/Hexane). |
| Boiling Point | ~245 °C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |
| Solubility Profile | Soluble in DMF, DCM, THF, EtOAc | Ideal for homogeneous reactions in polar aprotic solvents. |
Mechanistic Reactivity & Kinetic Considerations
The primary bromide of CAS 593-19-1 is sterically unhindered, making it an ideal electrophile for SN2 pathways. However, the adjacent ether oxygen (β to the leaving group) introduces nuanced kinetic behavior. While neighboring group participation (NGP) forming a transient oxonium ion is theoretically possible, intermolecular SN2 attack dominates in the presence of strong nucleophiles and polar aprotic solvents.
To maximize yield and suppress competing E2 elimination (which is minor but possible under highly basic conditions), reactions are typically conducted in solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents solvate cations effectively while leaving nucleophilic anions "naked" and highly reactive.
Caption: Mechanistic logic of SN2 alkylation using CAS 593-19-1 with in situ Finkelstein activation.
Validated Experimental Workflows
The following protocols are designed as self-validating systems . By incorporating specific catalysts and monitoring techniques, the chemist receives real-time feedback on the reaction's progress, ensuring trustworthiness and reproducibility .
Protocol A: N-Alkylation of a Secondary Amine (PROTAC Linker Synthesis)
This protocol utilizes a Finkelstein-type in situ activation. The addition of catalytic Sodium Iodide (NaI) converts the alkyl bromide to a more reactive alkyl iodide transiently.
Causality & Logic: K2CO3 is selected over stronger bases (like NaH) to prevent unwanted side reactions or racemization of sensitive stereocenters in the target amine. The precipitation of NaBr serves as a visual confirmation of the reaction's progression.
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve the target secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).
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Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 eq). Stir at room temperature for 15 minutes to initiate deprotonation/activation.
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Catalyst Integration: Add NaI (0.1 eq).
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Electrophile Addition: Introduce CAS 593-19-1 (1.2 eq) dropwise via syringe.
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Thermal Incubation: Elevate the temperature to 65 °C. Self-Validation Check: Observe the reaction mixture after 2 hours; a fine white precipitate (NaBr) should begin to form, indicating successful halogen exchange and subsequent SN2 displacement.
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Termination & Workup: After 12 hours, cool to room temperature. Quench with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to aggressively remove DMF.
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Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: O-Alkylation of a Phenol (Williamson Ether Synthesis)
Causality & Logic: Phenols are less nucleophilic than aliphatic amines. Therefore, Sodium Hydride (NaH) is utilized to quantitatively generate the highly reactive phenoxide anion prior to the addition of the electrophile.
Step-by-Step Methodology:
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Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C. Slowly add the target phenol (1.0 eq) dissolved in THF. Self-Validation Check: The evolution of H2 gas (bubbling) provides immediate visual confirmation of phenoxide formation.
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Alkylation: Once gas evolution ceases (approx. 30 mins), add CAS 593-19-1 (1.1 eq) dropwise.
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Reflux: Heat the mixture to 70 °C (THF reflux) for 8 hours.
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Workup: Carefully quench unreacted NaH with a few drops of methanol at 0 °C, followed by water. Extract with Dichloromethane (DCM).
Caption: Step-by-step experimental workflow for high-yield nucleophilic substitution.
Analytical Signatures & Characterization
To verify the integrity of the starting material and confirm product formation, specific analytical signatures must be monitored .
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Mass Spectrometry (ESI-MS): The presence of unreacted CAS 593-19-1 is easily identified by the distinct isotopic signature of bromine. Bromine exists as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio. This manifests as a characteristic "doublet" peak separated by 2 m/z units (approx. 225 and 227 m/z for the [M+H]+ ion). The disappearance of this doublet in the product mass spectrum confirms complete displacement of the bromide.
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Nuclear Magnetic Resonance (1H NMR, CDCl3):
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The terminal methyl group of the butyl chain appears as a distinct triplet at ~0.9 ppm.
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The methylene protons adjacent to the bromine (-CH2-Br) appear as a triplet shifted downfield to ~3.4 - 3.5 ppm due to the electronegativity of the halogen. Upon successful alkylation (e.g., to an amine), this triplet will shift upfield, providing a clear diagnostic marker for reaction completion.
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References
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Békés, M., Langley, D. R., & Crews, C. M. (2022). "PROTAC targeted protein degraders: the past is prologue". Nature Reviews Drug Discovery. URL:[Link]
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Organic Chemistry Portal. "Williamson Ether Synthesis - Reaction Mechanisms and Protocols". Organic Chemistry Portal Database. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CAS 593-19-1 (1-[2-(2-Bromoethoxy)ethoxy]butane)". PubChem Database. URL:[Link]
